
4-Benzoylmorpholine
Description
Contextualization of 4-Benzoylmorpholine within Amide Chemistry
This compound, with the molecular formula C₁₁H₁₃NO₂, is classified as a tertiary amide. Structurally, it consists of a morpholine ring attached to a benzoyl group. The IUPAC name for this compound is morpholin-4-yl(phenyl)methanone. Its formation is a classic example of amide synthesis, typically resulting from the reaction between morpholine and an activated benzoic acid derivative, such as benzoyl chloride.
The chemical reactivity of this compound is characteristic of amides. For instance, it can undergo deoxygenative reduction to form the corresponding amine. mdpi.comresearchgate.netnih.gov This transformation is a subject of interest in synthetic chemistry, with various catalytic systems being developed to achieve this conversion efficiently. One study reported the successful reduction of this compound using a cobalt catalyst, achieving a conversion rate of over 99% in five hours at 60°C. mdpi.comresearchgate.net
Modern synthetic methods have also been applied to the production of this compound. Research has demonstrated its synthesis from benzaldehyde and morpholine through a laser-driven heterogeneous catalysis process using gold (Au) on silica (SiO₂) nanoparticles. rsc.orgcapes.gov.brcsic.es This method highlights a contemporary approach to amide formation, achieving quantitative yields under mild, room-temperature conditions. rsc.orgwiley-vch.de Furthermore, its synthesis has been achieved in high yield (92-99%) through the metal-free oxidative amination of aldehydes. acs.org The characterization of this compound is well-documented, with spectroscopic data, including 1H and 13C NMR spectra, readily available in the scientific literature. rsc.org
Significance of Morpholine Derivatives in Synthetic and Medicinal Chemistry
The morpholine heterocycle is a prominent structural motif in the fields of synthetic and medicinal chemistry. epa.gov It is a six-membered ring containing both a nitrogen and an oxygen atom, a feature that imparts advantageous physicochemical properties to molecules that contain it. americanelements.comresearchgate.net In drug discovery, the incorporation of a morpholine ring can enhance a compound's pharmacokinetic profile, for example, by improving its solubility. researchgate.net For these reasons, the morpholine scaffold is often described as a "privileged" structure.
Many biologically active molecules and approved drugs contain the morpholine moiety. epa.gov Notable examples include the antibiotic Linezolid, which is used to treat infections caused by resistant Gram-positive bacteria, and the anticancer agent Gefitinib. fishersci.camims.commims.com The versatility of the morpholine ring makes it a valuable and accessible synthetic building block. epa.gov Consequently, the development of new and efficient synthetic routes to create substituted morpholine derivatives remains an active area of research. acs.org Morpholine amides, as a class, are recognized as versatile intermediates for a range of organic transformations. acs.org
Historical Overview of Key Research Milestones Involving this compound
While not a household name, this compound has appeared in chemical literature for several decades, marking its utility in a variety of research contexts.
1985: An early mention of "benzoyl morpholine" appeared in the Canadian Journal of Chemistry. In a study focused on cycloaromatization reactions, the compound was synthesized with a 61% yield from the reaction of a specific enamine with benzoyl chloride.
2011: A paper in Dalton Transactions detailed the synthesis of N-Benzoylmorpholine as part of a study on the aminocarbonylation of aryl halides. rsc.org The research utilized stabilized palladium (Pd) nanoparticles as a catalyst, achieving a 74% yield of the amide. rsc.org This work placed the compound in the context of modern catalysis and nanoparticle applications. rsc.orga-star.edu.sgresearchgate.net
2013: In a significant advancement for green chemistry, researchers reported in the journal Green Chemistry a method for producing this compound using a laser-driven catalytic process at room temperature. rsc.orgcapes.gov.br This study demonstrated the synthesis from benzaldehyde and morpholine, catalyzed by gold nanoparticles on a silica support. rsc.orgcapes.gov.brcsic.es
2015: The compound was used as a model substrate in research published in Molecules on the deoxygenative reduction of tertiary amides. mdpi.comresearchgate.net The study explored the efficacy of base metal catalysts, specifically a cobalt-based system, for this important chemical transformation. mdpi.comresearchgate.net
2020: A study in Organic Letters showcased the versatility of the this compound framework by using it to synthesize a complex, substituted tetrazole. acs.org The successful synthesis of this molecule, which was described as difficult to achieve through other routes, highlighted the utility of this compound as a valuable building block. acs.org
2022-2023: More recent studies have continued to feature this compound. It has been used as a substrate in titanium-mediated amide reductions and its synthesis has been optimized in continuous-flow reactor systems, demonstrating its ongoing relevance in the development of novel synthetic methodologies. nih.govrsc.orgnih.gov
Properties
IUPAC Name |
morpholin-4-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCWYEUDIOQXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074533 | |
Record name | Morpholine, 4-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-28-6 | |
Record name | N-Benzoylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1468-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoylmorpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3129 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZOYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WEF5G9W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 4-benzoylmorpholine
Direct Acylation Routes for N-Benzoylmorpholine Synthesis
Direct acylation of morpholine is a primary and widely utilized method for the synthesis of 4-benzoylmorpholine. This approach involves the reaction of the secondary amine of the morpholine ring with a benzoylating agent.
Classic Acylation Techniques and Their Optimization
The traditional method for synthesizing N-acylmorpholines involves the reaction of morpholine with an acyl chloride, such as benzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution is a fundamental and effective way to form the amide bond.
Optimization of these classic techniques often involves the careful selection of solvents and reaction conditions. Polar aprotic solvents are generally favored as they can dissolve the reactants and stabilize charged intermediates, leading to higher reaction yields. The choice of base is also critical, with common options including pyridine and aqueous sodium hydroxide.
A study on the direct amidation of esters with amines using a base like potassium tert-butoxide in DMSO has shown that morpholine can be successfully acylated, offering an alternative to the more common acyl chloride route. rsc.org This method expands the scope of classic acylation by utilizing different starting materials.
Microwave-Assisted Benzoylation Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation significantly reduces reaction times and can lead to improved yields compared to conventional heating methods. mdpi.comsemanticscholar.org
One notable microwave-assisted method involves the solvent-free benzoylation of morpholine. mdpi.comsemanticscholar.org This "green chemistry" approach minimizes the use of volatile organic solvents, making the process more environmentally friendly. The reaction can be carried out on a solid support, which simplifies the work-up procedure. mdpi.comsemanticscholar.org
Role of Specific Reagents and Catalysts (e.g., PhCOCl-Py/Basic Alumina)
The combination of benzoyl chloride (PhCOCl) and pyridine (Py) adsorbed onto a solid support like basic alumina has proven to be a highly effective reagent system for the benzoylation of amines under solvent-free microwave conditions. mdpi.comsemanticscholar.org Basic alumina acts as both a support and a catalyst, and it also adsorbs the HCl byproduct, simplifying purification. mdpi.comsemanticscholar.org
The efficiency of this reagent system has been demonstrated in the benzoylation of various substrates, including morpholine. semanticscholar.org The reaction proceeds rapidly, often within minutes, and produces high yields of the desired N-benzoylmorpholine. mdpi.comsemanticscholar.org The reusability of the solid support further adds to the economic and environmental benefits of this method. mdpi.com
Substrate | Reagent | Conditions | Yield (%) | Reference |
Morpholine | Benzoyl chloride, Pyridine, Basic Alumina | Microwave (300 W), 2 min | 64 | semanticscholar.org |
Aniline | Benzoyl chloride, Pyridine, Basic Alumina | Microwave (300 W), 1 min | 100 | semanticscholar.org |
Benzylamine | Benzoyl chloride, Pyridine, Basic Alumina | Microwave (300 W), 1 min | 93 | semanticscholar.org |
Catalytic Approaches for this compound Production
Catalytic methods offer an alternative to stoichiometric reactions, often providing higher efficiency and atom economy.
Investigation of Catalytic Reactions in Synthesis
Various catalysts have been explored for the synthesis of amides from alcohols and amines, which represents an oxidative amidation pathway to this compound from benzyl alcohol and morpholine. While some methods rely on expensive transition metal catalysts, metal-free approaches have also been developed. rsc.org For instance, gold catalysts have been successfully used for the synthesis of this compound from benzaldehyde and morpholine at room temperature, significantly reducing the reaction time. wiley-vch.de
Another catalytic approach involves the direct amidation of esters. Zirconium-based metal-organic frameworks (MOFs), such as Zr-MOF-808, have been shown to catalyze the esterification of amides, and while the reverse reaction (amidation of esters) was less successful for N-benzoylmorpholine, it highlights the exploration of novel catalytic systems. csic.es
Continuous Flow Reactor Systems for Enhanced Synthesis
Continuous flow chemistry has gained prominence as a scalable and efficient method for chemical synthesis. A two-step continuous flow system has been developed for the synthesis of amides from alcohols, including the production of this compound from benzyl alcohol. rsc.org This metal-free system utilizes tert-Butyl hydroperoxide (TBHP) as an oxidant and can achieve high yields in short residence times. rsc.org
Reactants | System | Oxidant | Yield (%) | Reference |
Benzyl alcohol, Morpholine | Two-step continuous flow | TBHP | 86-96 | rsc.org |
Benzyl alcohol, Morpholine | Batch reaction | TBHP | 76 | rsc.org |
Synthesis of Substituted this compound Derivatives
Strategies for Introducing Functional Groups on the Benzoyl Moiety (e.g., 4-[4-(azidomethyl)benzoyl]morpholine-2-carboxylic acid)
The benzoyl group of this compound serves as a versatile platform for introducing a wide array of functional groups, thereby modifying the molecule's properties. ontosight.ai A key strategy involves the use of a substituted benzoic acid or benzoyl chloride in the initial acylation of morpholine. For instance, to synthesize a derivative with an azidomethyl group, one could start with a precursor like 4-(bromomethyl)benzoic acid. This would be converted to its corresponding acyl chloride and then reacted with a protected morpholine-2-carboxylic acid. Subsequent displacement of the bromine with an azide nucleophile would yield the target compound, 4-[4-(azidomethyl)benzoyl]morpholine-2-carboxylic acid. researchgate.netresearchgate.net
Another approach involves the protection of existing functional groups on the morpholine ring, such as a carboxylic acid, before carrying out reactions on the benzoyl portion. For example, (S)-N-Boc-morpholine-2-carboxylic acid can be synthesized from epichlorohydrin in a process that does not require chromatography, making it efficient for large-scale production. bocsci.com This protected intermediate can then be coupled with a suitably functionalized benzoyl chloride. The 2-(azidomethyl)benzoyl (AZMB) group has been developed as a protecting group for hydroxyl and amino functions, which can be removed under mild conditions, offering another route to functionalized derivatives. researchgate.net
Synthesis of N-Acyl-morpholine-4-carbothioamides and Related Compounds
A significant class of this compound derivatives are the N-acyl-morpholine-4-carbothioamides. These compounds are typically synthesized through a multi-step process. The general synthetic route commences with the reaction of morpholine with an appropriate acyl chloride to form the corresponding 4-acylmorpholine. This intermediate is then reacted with an isothiocyanate to generate the N-acyl-morpholine-4-carbothioamide. researchgate.net This method has been successfully employed to produce a series of these derivatives in high yields (70-90%). researchgate.netresearchgate.net The synthesized compounds are often purified by recrystallization. researchgate.net The presence of heteroatoms like nitrogen, sulfur, and oxygen in these structures makes them of interest for their potential biological activities. researchgate.net
Preparation of N-Benzoyl-morpholine-4-carbothioamide Polymorphs
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceuticals. N-benzoyl-morpholine-4-carbothioamide has been shown to exhibit polymorphism. A new polymorph of this compound has been synthesized and characterized using single-crystal X-ray diffraction (SC-XRD). otago.ac.nzpeeref.com This particular polymorph crystallizes in the monoclinic crystal system with the space group P21 and notably has ten crystallographically independent molecules in its asymmetric unit. otago.ac.nz The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H···O, C—H···O, and C—H···S interactions, which form a three-dimensional architecture. otago.ac.nz Hirshfeld surface analysis has been used to further understand the intermolecular interactions, revealing significant contributions from H···H, H···S/S···H, H···C/C···H, and H···O/O···H contacts. otago.ac.nz
Incorporation into Complex Heterocyclic Systems (e.g., Tetrazoles)
The this compound scaffold can be integrated into more complex heterocyclic systems, such as tetrazoles and 1,2,4-triazoles. Tetrazole derivatives are of particular interest due to their wide range of applications, including as bioisosteres for carboxylic acids. mdpi.com The synthesis of such complex molecules often involves multi-step reaction sequences. For example, a 1,2,4-triazole derivative containing a morpholine moiety can be synthesized by reacting a hydrazide with an isothiocyanate, followed by cyclization reactions. tubitak.gov.tr In the case of tetrazoles, the N-alkylation of a benzoyl-protected 5-(aminomethyl)tetrazole can lead to the formation of regioisomers, which can be separated and characterized. mdpi.com The incorporation of the morpholine unit can influence the biological activity of the resulting heterocyclic compound. nih.gov
Nucleophilic Fluoroalkylation for Derivatives
Nucleophilic fluoroalkylation is a powerful method for introducing fluorine-containing groups into organic molecules, which can significantly alter their chemical and biological properties. This compound can serve as an electrophile in such reactions. For instance, it can react with fluoroalkylating agents in the presence of a strong base. The addition of co-solvents like hexamethylphosphoramide (HMPA) has been found to improve the yields of these reactions significantly. This strategy allows for the synthesis of 4-benzoyl-morpholine derivatives bearing mono- or difluoromethyl groups, which are of interest in medicinal chemistry due to the unique properties conferred by fluorine.
Reactivity and Reaction Mechanisms of 4-benzoylmorpholine
General Reaction Pathways of 4-Benzoylmorpholine
This compound can be synthesized and utilized in several key reaction pathways. A primary method for its formation is the oxidative amination of an aldehyde with an amine. For instance, benzaldehydes can react with morpholine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield 4-benzoylmorpholines with high efficiency (92-99%). The reaction is believed to proceed through a carbinolamine intermediate which is subsequently oxidized. Another synthetic route involves the palladium-catalyzed oxidative transformation of aldehydes, which react with morpholine to form a hemiaminal that is then oxidized to the N-acylmorpholine. nih.gov
Once formed, this compound can undergo further transformations. The amide functionality can be reduced; for example, treatment with borane-ammonia mediated by titanium tetrachloride reduces this compound to 4-benzylmorpholine in high yield (95%). fishersci.co.uk
The compound also participates in more complex constructions. A this compound substituted tetrazole has been efficiently synthesized, highlighting its utility as a building block for more complex heterocyclic frameworks. nih.gov Furthermore, the enolate of related N-acylmorpholines can engage in ferrous ion-initiated SRN1 reactions with halogenoarenes, leading to the formation of arylalkanamides in good to excellent yields. uni.luuni.lu
Mechanistic Studies of Tertiary Amine Reactivity
The reactivity of this compound is intrinsically linked to its nature as a tertiary amide. The mechanism for its formation via oxidative amination suggests the reaction does not proceed through a carboxylic acid intermediate. Instead, the aldehyde and amine form a hemiaminal, which is then directly oxidized to the amide.
In reactions involving the α-carbon of the acyl group, N-acylmorpholines can be deprotonated to form enolates. These enolates are key intermediates in SRN1 reactions with halogenoarenes. A detailed study reported the use of sodium enolates of N-acetylmorpholine and other higher N-acylmorpholines in ferrous ion-initiated substitutions. uni.luuni.lu
The stereochemistry of the N-acylmorpholine structure also plays a significant role in its reactivity. The planar N-acyl group rotates relatively slowly, creating steric constraints that influence the regioselectivity of reactions. Studies on the anodic methoxylation of N-acylmorpholines have shown that these steric factors lead to specific substitution patterns. nih.gov The presence of stable N-acylmorpholine rotamers has also been noted in stereochemical studies. nih.gov
Cycloaromatization Reactions Involving this compound Analogues
Analogues and precursors of this compound are involved in cycloaromatization reactions to construct substituted aromatic compounds. Research has shown that methyl 4-trimethylsilyl-3-morpholinocrotonate reacts with enamines derived from cycloketones (5- to 8-membered rings) to yield aromatic compounds through a 4C+2C combination pathway. fishersci.se In the same study, the reaction of an enamine with benzoyl chloride yielded benzoyl morpholine (this compound), demonstrating the formation of this amide in the context of cycloaromatization precursor studies. fishersci.se These reactions highlight a strategy for synthesizing highly substituted anilino compounds, which are important skeletons in natural products. fishersci.se
Nucleophilic Substitutions and Transformations
The amide bond in this compound exhibits notable stability. In a study on the synthesis of 2-amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones, a key transformation involved an acid-catalyzed amide alcoholysis. It was explicitly reported that under these specific conditions (heating in methanolic hydrochloric acid), a simple benzamide like this compound did not react. atamanchemicals.comuni.lu This non-reactivity underscores the general stability of the tertiary amide bond in this compound towards alcoholysis compared to more activated amide systems. atamanchemicals.comuni.lu
While this compound itself is stable, related morpholine derivatives undergo ring closure and reopening reactions. For instance, 2-chloroethyl glycosides can be ring-closed to form spiro-morpholinones by treatment with potassium carbonate. indiamart.com In some cases, the opening of the morpholine ring has been observed during purification on silica gel, attributed to an acid-catalyzed transglycosylation, which results in a methyl glycoside side product. indiamart.com
A ring closure–reopening mechanism has also been proposed for the conversion of 2-thioureidobenzamides into methyl thioureidobenzoates, a reaction in which this compound was found to be non-reactive. atamanchemicals.comuni.lu This mechanism is initiated by a rapid cyclocondensation to a 2-aminobenzothiazinone intermediate, which then reopens upon prolonged heating to form the final product. atamanchemicals.comuni.lu Additionally, ring-opening polymerization is a known reaction pathway for morpholine-2,5-dione monomers, demonstrating another mode of reactivity for the morpholine ring structure. uni.lu
Reactivity in Amide Alcoholysis (e.g., non-reactivity in specific contexts)
Photoreactivity and Photodecomposition Pathways
This compound and its derivatives exhibit significant photoreactivity. The compound can be synthesized via a photocatalytic process where benzyl alcohols and morpholine react in the presence of gold-doped SiO₂ photocatalysts. wikipedia.org
Analogues of this compound are used as photoinitiators in radiation-curable formulations. For example, N-[4-(methylthio)benzoyl] morpholine has been studied for its photodecomposition mechanism. Using gas chromatography-mass spectroscopy, researchers identified that the compound undergoes α-cleavage reactions upon irradiation, producing a substituted benzoyl radical and a morpholine radical. nih.gov
Furthermore, the morpholine ring itself can be cleaved under photochemical conditions. A method using visible light as an energy source and O₂ as the final oxidant has been developed for the oxidative cleavage of the C(sp³)–C(sp³) bond in morpholine derivatives. nih.gov This process provides a mild alternative to methods requiring transition metals or harsh oxidants for morpholine ring-opening. nih.gov
Photoinitiation Mechanisms in Radiation Curable Systems
This compound belongs to the class of aromatic ketone photoinitiators used in radiation curable systems. The initiation process commences when the carbonyl group of the molecule absorbs ultraviolet (UV) radiation, promoting it to an excited singlet state. Subsequently, it can undergo intersystem crossing to a more stable triplet state. wikipedia.org From this excited state, the molecule can initiate polymerization, primarily through two recognized photochemical pathways: the Norrish Type I and Norrish Type II reactions. wikipedia.orggoogle.com
The dominant mechanism for molecules like this compound is typically the Norrish Type I reaction , also known as α-cleavage. wikipedia.orggoogle.com This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, this bond is between the carbonyl carbon and the nitrogen atom of the morpholine ring. This cleavage results in the formation of two distinct radical species: a benzoyl radical and a morpholin-4-ylcarbonyl (or morpholinoyl) radical. wikipedia.orgresearchgate.net
α-Cleavage of this compound: C₆H₅C(=O)N(CH₂CH₂)₂O + hν → [C₆H₅C(=O)N(CH₂CH₂)₂O]* → C₆H₅C(=O)• + •C(=O)N(CH₂CH₂)₂O
These generated free radicals are highly reactive and can initiate the polymerization of monomers, such as acrylates, present in the formulation, leading to the rapid curing and hardening of the material. wikipedia.org
Alternatively, a Norrish Type II reaction could occur, which involves intramolecular hydrogen abstraction. In this pathway, the excited carbonyl group would abstract a hydrogen atom from a γ-carbon position, typically leading to the formation of a biradical and subsequent cleavage or cyclization. For this compound, this would involve abstraction from one of the morpholine ring's carbon atoms. However, for many acyl-amino ketones, α-cleavage (Norrish Type I) is the more prevalent initiation pathway. google.com
Identification of Photodecomposition Products (e.g., N-[4-(methylthio)benzoyl]morpholine)
The analysis of photodecomposition products is crucial for understanding the reaction pathways of a photoinitiator. While the primary products of this compound photolysis are the benzoyl and morpholinoyl radicals, these transient species undergo further reactions that lead to stable, identifiable byproducts. By analogy to similar benzoyl-containing photoinitiators, potential byproducts could include benzaldehyde and benzoic acid, arising from subsequent reactions of the benzoyl radical. kent.ac.uk
It is important to clarify that N-[4-(methylthio)benzoyl]morpholine is not a direct photodecomposition product of this compound. Instead, research has identified it as a byproduct from the photolysis of a different, more complex photoinitiator, 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (also known as Irgacure 907). kent.ac.uk In studies of this compound, N-[4-(methylthio)benzoyl]morpholine is speculated to form from the termination reactions between the substituted benzoyl radical (•C(=O)C₆H₄SCH₃) and the morpholine radical, which are both generated during the cleavage of the parent photoinitiator. kent.ac.uk
The investigation of such byproducts is typically performed using analytical techniques like gas chromatography-mass spectrometry (GC-MS), which can separate and identify the various stable compounds formed after irradiation. kent.ac.uk
Radical Trapping Experiments in Mechanistic Elucidation
To confirm the presence of transient radical intermediates and elucidate the precise reaction mechanisms of photoinitiators like this compound, chemists employ radical trapping experiments. kent.ac.ukcity.ac.ukrsc.org This technique provides definitive evidence for the formation of specific free radicals that are too short-lived to be observed directly. beilstein-journals.orgmdpi.com
The methodology involves adding a "radical trap" molecule to the reaction mixture before photolysis. A commonly used radical trap is phenyl-N-tert-butylnitrone (PBN). beilstein-journals.orgmdpi.com This compound is designed to react rapidly with transient radicals to form a more stable radical adduct.
Radical Trapping Process: R• (transient radical) + Trap → [R-Trap]• (stable radical adduct)
In the context of this compound, if the proposed Norrish Type I cleavage occurs, the resulting benzoyl and morpholinoyl radicals would be captured by PBN. These stable PBN-adducts can then be detected and characterized using electron spin resonance (ESR) spectroscopy (also known as electron paramagnetic resonance, EPR). beilstein-journals.orgmdpi.comrsc.org The specific spectral signature of the ESR signal helps to identify the structure of the trapped radical, thereby confirming its formation during the photochemical reaction. mdpi.com The use of radical trapping experiments is a cornerstone in the mechanistic investigation of all types of photoinitiators. kent.ac.ukcity.ac.uk
Spectroscopic and Structural Characterization of 4-benzoylmorpholine and Its Derivatives
Advanced Spectroscopic Techniques for Characterization
A suite of spectroscopic techniques has been instrumental in defining the molecular framework and electronic properties of 4-benzoylmorpholine.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the this compound molecule.
In ¹H NMR studies conducted in deuterated chloroform (CDCl₃), the aromatic protons of the benzoyl group typically appear as a multiplet in the range of δ 7.30-7.52 ppm. rsc.orga-star.edu.sg The protons of the morpholine ring exhibit signals around δ 3.46-3.75 ppm, often presenting as a multiplet or a singlet, indicating the dynamic nature of the ring. rsc.orga-star.edu.sg
¹³C NMR data complements the proton analysis. The carbonyl carbon of the benzoyl group shows a characteristic signal at approximately δ 170.01-170.45 ppm. rsc.orga-star.edu.sg The aromatic carbons of the phenyl ring resonate between δ 126.80 and δ 135.31 ppm. rsc.orga-star.edu.sg The carbon atoms of the morpholine ring are observed at chemical shifts of approximately δ 42.28-48.20 ppm for the carbons adjacent to the nitrogen and around δ 66.52-66.86 ppm for the carbons adjacent to the oxygen. rsc.orga-star.edu.sg
Detailed NMR data for this compound is presented in the table below:
Nucleus | Solvent | Chemical Shift (δ ppm) | Reference |
¹H | CDCl₃ | 7.30 (s, 5H), 3.57 (s, 8H) | rsc.org |
¹³C | CDCl₃ | 170.01, 135.10, 129.54, 128.24, 126.80, 66.52, 47.88, 42.28 | rsc.org |
¹H | CDCl₃ | 7.52-7.40 (m, 5H, C₆H₅), 3.46-3.75 (m, 8H, 2OCH₂-, 2NCH₂-) | a-star.edu.sg |
¹³C | CDCl₃ | 170.45 (CO), 135.31, 129.88, 127.08 (C₆H₅), 42.60, 48.20, 66.86 (2 N-CH₂, 2 O-CH₂) | a-star.edu.sg |
A derivative, methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate, has also been characterized by ¹H NMR in DMSO-d₆. The morpholine protons show triplets at δ 3.63 ppm and δ 3.77 ppm, while the benzoyl group protons appear as a triplet at δ 7.46 ppm, another triplet at δ 7.59 ppm, and a doublet at δ 8.00 ppm. vulcanchem.com
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The vapor phase IR spectrum is available for this compound. nih.gov In related derivatives, the carbonyl (C=O) stretching vibration is a prominent feature. For instance, in methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate, carbonyl signals are observed at δ 167.2 ppm and δ 192.4 ppm in the ¹³C NMR spectrum, which correspond to the carboxylate and benzoyl carbonyl groups, respectively. vulcanchem.com
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. While specific UV-Vis data for this compound is not detailed in the provided search results, it is a technique used in the broader characterization of related compounds. acs.orgacs.orgnist.gov
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The PubChem database lists GC-MS data for this compound. nih.gov High-resolution mass spectrometry (HRMS) of this compound determined the calculated mass for [C₁₁H₁₃NO₂+H]⁺ to be 192.1019, with a found value of 192.1022. rsc.org In another study, the exact mass was reported as 177.115364102. indiamart.com
For the derivative methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate, LC-MS analysis showed an [M+H]⁺ peak at m/z 333.1, which is consistent with its molecular formula C₁₆H₁₆N₂O₄S. vulcanchem.com Electrospray ionization (ESI) is a common technique used in the mass spectrometric analysis of such compounds. researchgate.netelifesciences.orgunimore.it
Infrared (IR) and UV-Vis Spectroscopy
X-ray Crystallography and Polymorphism Studies
X-ray crystallography provides definitive proof of the three-dimensional molecular structure.
The crystal structure of this compound has been determined, and the data is available in the Cambridge Structural Database under the CCDC number 926699. nih.gov The structure of N-benzoylmorpholine has also been solved from powder diffraction data. rsc.org
For the derivative N-benzoyl-morpholine-4-carbothioamide, single-crystal X-ray diffraction (SC-XRD) analysis revealed that it crystallizes in a monoclinic system with the space group P 21. otago.ac.nz The asymmetric unit of this compound contains ten crystallographically independent molecules. otago.ac.nz In these structures, the morpholine ring adopts a chair conformation, and the benzene ring is planar. otago.ac.nz The crystal structure is stabilized by intermolecular N—H···O, C—H···O, and C—H···S hydrogen bonds, forming a 2D network. otago.ac.nz
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in derivatives of this compound. researchgate.netmdpi.com A new polymorph of N-benzoyl-morpholine-4-carbothioamide has been identified and characterized. otago.ac.nzdntb.gov.ua This new polymorph crystallizes in the monoclinic space group P 21 with specific unit cell parameters: a = 22.2226 (9) Å, b = 11.7520 (3) Å, c = 24.9361 (8) Å, β = 111.054 (4)°, and a volume of 6077.6 (4) ų. otago.ac.nz The existence of multiple polymorphic forms highlights the importance of crystallization conditions in determining the final solid-state structure. researchgate.net Hirshfeld surface analysis of this polymorph indicated that H···H (46.7%), H···S/S···H (21.1%), H···C/C···H (16.5%), and H···O/O···H (12.5%) contacts are the major contributors to the crystal packing. otago.ac.nz
Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, Van der Waals Interactions)
The stability of the crystal lattice for derivatives of this compound is predominantly maintained by a network of intermolecular interactions. researchgate.net In the case of N-benzoyl-morpholine-4-carbothioamide derivatives, single-crystal X-ray analysis shows that molecules are linked by various hydrogen bonds. otago.ac.nz
For instance, in N-(2,4-dichlorobenzoyl)-morpholine-4-carbothioamide (NDMC), strong N-H···O hydrogen bonds, along with weaker C-H···Cl and C-H···S interactions, link the molecules into dimers, which feature R²₂(7) and R²₂(9) ring motifs. otago.ac.nz Similarly, in N-(4-methylbenzoyl)-morpholine-4-carbothioamide (NMMC), intermolecular C-H···S, bifurcated N-H···O, and C-H···O hydrogen bonds, supplemented by C-H···π interactions, create R²₂(7) and R²₂(14) ring motifs. otago.ac.nz
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net For the derivatives of this compound, HS analysis has been instrumental in detailing the significance of hydrogen atom contacts in the crystal packing. researchgate.netotago.ac.nz
The analysis provides a breakdown of the percentage contribution of each type of contact to the total Hirshfeld surface area. For a polymorph of N-benzoyl-morpholine-4-carbothioamide, the dominant interactions were found to be H···H contacts, accounting for 46.7% of the surface. otago.ac.nz Other significant contacts include H···S/S···H (21.1%), H···C/C···H (16.5%), and H···O/O···H (12.5%). otago.ac.nz
In related derivatives, similar patterns are observed, though the exact percentages vary with substitution. For NMMC, H···H contacts make up 46.6% of the interactions, while for NDMC, this value is 33.6%. otago.ac.nz The contributions from H···S/S···H contacts are 17.0% for NMMC and 17.9% for NDMC. otago.ac.nz These fingerprint plots confirm the crucial role of hydrogen bonding and van der Waals forces in the molecular conformation and crystal structure. researchgate.net
Compound | H···H (%) | H···S/S···H (%) | H···C/C···H (%) | H···O/O···H (%) | Reference |
---|---|---|---|---|---|
N-benzoyl-morpholine-4-carbothioamide Polymorph | 46.7 | 21.1 | 16.5 | 12.5 | otago.ac.nz |
N-(4-methylbenzoyl)-morpholine-4-carbothioamide (NMMC) | 46.6 | 17.0 | Not Specified | Not Specified | otago.ac.nz |
N-(2,4-dichlorobenzoyl)-morpholine-4-carbothioamide (NDMC) | 33.6 | 17.9 | 9.0 | Not Specified | otago.ac.nz |
Computational Chemistry and Theoretical Studies
Theoretical calculations are essential for complementing experimental data, offering deeper insights into the molecular geometry and electronic nature of compounds.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) calculations are widely used to determine the optimized molecular structures of this compound derivatives. researchgate.netotago.ac.nz The B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) has been effectively employed for this purpose. researchgate.netotago.ac.nz The computational results for the optimized molecular geometry have shown good agreement with the experimental data obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.net This correlation between theoretical and experimental geometries validates the accuracy of the computational methods used and confirms the most stable conformation of the molecules. otago.ac.nz
HOMO-LUMO Energy Gap Analysis and Electronic Properties
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netdp.tech The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), provides information about the molecule's stability and reactivity. otago.ac.nzresearchgate.net
For N-benzoyl-morpholine-4-carbothioamide, computational calculations revealed a high HOMO-LUMO energy gap. otago.ac.nz A large energy gap suggests that the molecule is chemically hard, meaning it has high stability and low reactivity. otago.ac.nz Such compounds are predicted to be wide band gap materials. otago.ac.nz The distribution of these frontier orbitals helps in understanding the charge transfer that can occur within the molecule.
Compound/Study | DFT Method | Basis Set | Key Finding | Reference |
---|---|---|---|---|
N-benzoyl-morpholine-4-carbothioamide Polymorph | B3LYP | 6–311++G(d,p) | Chemically hard, wide band gap material. | otago.ac.nz |
N-carbamothioylbenzamide Co-crystal | B3LYP | 6-311G(d,p) | Computed geometry in good agreement with crystal data. | researchgate.net |
N-Benzoyl-morpholine-4-carbothioamides | B3LYP | 6-311G(d,p) | Optimized structures compared with experimental data. | researchgate.net |
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEPS map uses a color-coded scheme to illustrate the electrostatic potential on the electron density surface. uni-muenchen.de
Intrinsic Reaction Pathway (IRP) Analysis
While detailed Intrinsic Reaction Pathway (IRP) analysis for this compound itself is not extensively documented in available research, computational studies on its close derivative, N-benzoyl-morpholine-4-carbothioamide, provide valuable insights into the reactivity of this class of compounds. otago.ac.nzpeeref.com
IRP analysis is a computational method used to map the minimum energy path connecting reactants to products through a transition state on a potential energy surface. This analysis helps in understanding the mechanism and energetics of a chemical reaction.
For a new polymorph of N-benzoyl-morpholine-4-carbothioamide, computational calculations revealed the molecule to be chemically hard, which is associated with a high-energy intrinsic reaction pathway. otago.ac.nzpeeref.com This "hard-core" behavior suggests a significant energy barrier for reaction, indicating a relatively high degree of kinetic stability under certain conditions. otago.ac.nz The study, which employed Density Functional Theory (DFT) at the B3LYP/6–311++G(d,p) level, also predicted a wide band gap for the molecule, further supporting its classification as a chemically hard material. otago.ac.nzpeeref.com
In a different experimental context, it was noted that this compound did not react under conditions of acid-catalyzed amide alcoholysis (heating in methanolic hydrochloric acid), where related 2-thioureidobenzamides readily underwent transformation. mdpi.com This observation lends experimental support to the notion of the high stability of the amide bond in this compound.
Topological Studies for Binding Sites and Weak Interactions
Topological analysis of electron density is a powerful tool for identifying and characterizing non-covalent interactions, which are crucial for understanding molecular recognition and crystal packing. researchgate.netresearchgate.net For derivatives of this compound, these studies have been instrumental in elucidating the nature of their intermolecular bonds.
Table 1: Contribution of Intermolecular Contacts in a Polymorph of N-benzoyl-morpholine-4-carbothioamide otago.ac.nz
Intermolecular Contact | Contribution (%) |
H...H | 46.7 |
H...S/S...H | 21.1 |
H...C/C...H | 16.5 |
H...O/O...H | 12.5 |
These findings highlight that hydrogen bonding and van der Waals forces are the primary interactions governing the crystal packing of this derivative. otago.ac.nz The crystal structure reveals that intermolecular N—H···O, C—H···O, and C—H···S hydrogen bonds create a three-dimensional network. otago.ac.nz The morpholine ring typically adopts a chair conformation, while the benzene ring is planar. otago.ac.nz
Lattice Energy Analysis and Energy Frameworks
The stability of a molecular crystal is determined by the sum of the interaction energies between the molecules in the crystal lattice. Lattice energy analysis and the visualization of energy frameworks provide a quantitative understanding of the forces holding the crystal together. dntb.gov.ua
The calculation of interaction energies between molecular pairs within the crystal lattice helps to identify the most significant stabilizing interactions. These calculations, often performed using computational modules like CLP-PIXEL, can quantify the electrostatic, polarization, dispersion, and repulsion components of the interaction energy. researchgate.net
In studies of N-benzoyl-morpholine-4-carbothioamides, it has been shown that the crystal packing stability is mainly derived from C–H···O hydrogen bonds and other weak interactions. researchgate.netresearchgate.net The energy framework analysis visually represents the strength and topology of these interactions within the crystal, often showing networks of interactions that highlight the anisotropy of mechanical properties. dntb.gov.ua
Void analysis, another component of crystal structure studies, can assess the mechanical stability and packing efficiency. For instance, in a co-crystal involving N-carbamothioylbenzamide, void studies indicated the absence of large cavities, which is indicative of a stable crystal lattice. researchgate.net
Applications and Advanced Research Areas Involving 4-benzoylmorpholine
Role as a Synthetic Intermediate in Pharmaceutical and Fine Chemical Production
4-Benzoylmorpholine serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its structure, combining a benzoyl group with a morpholine ring, makes it a versatile building block in both pharmaceutical and fine chemical industries.
In pharmaceutical research, quinazoline and quinoline derivatives, which can be synthesized using this compound, are crucial for developing drugs with anticancer, antimicrobial, and anti-inflammatory properties. cymitquimica.com The morpholine amide component of this compound is considered a cost-effective substitute for Weinreb amides in the synthesis of aldehydes and ketones. It is also used in the deoxygenative reduction of amides to amines, which are fundamental components of many pharmaceuticals and natural products. mdpi.com
The benzoylation of various substrates is a key transformation in organic synthesis, and benzoyl chloride, a precursor to this compound, is frequently used for this purpose due to its availability and low cost. mdpi.com For instance, this compound can be efficiently synthesized in a 99% yield by reacting benzoyl chloride with morpholine in the presence of diisobutyl(morpholino)aluminum. This highlights its role in facilitating the creation of complex molecules.
Furthermore, this compound is utilized in the synthesis of 2,5-disubstituted tetrazoles. acs.org These tetrazole derivatives are significant in medicinal chemistry and material science. acs.orgresearchgate.net The synthesis of a this compound substituted tetrazole has been achieved in a 74% yield, demonstrating a practical route for further functionalization. acs.org
Medicinal Chemistry Research and Biological Activities of Derivatives
The core structure of this compound has been a scaffold for the development of various derivatives with a wide range of biological activities. Researchers have modified this compound to explore its potential in treating various diseases.
Development of Antimicrobial Agents from Derivatives
Derivatives of this compound have shown significant promise as antimicrobial agents. The search for new compounds to combat drug-resistant pathogens is a critical area of research. nih.gov
N-acyl-morpholine-4-carbothioamides, derived from this compound, have been synthesized and tested for their antimicrobial properties. researchgate.net These derivatives were found to be highly active against various bacterial and fungal strains. researchgate.net Thiazole derivatives, which can be synthesized from N-(substituted benzoyl) morpholine carbothioamide, are known to possess a broad spectrum of antibacterial activity. derpharmachemica.comjocpr.com
Screening for Antibacterial and Antifungal Potency
Specific derivatives of this compound have been systematically screened to determine their effectiveness against various bacteria and fungi.
N-acyl-morpholine-4-carbothioamides have demonstrated significant antibacterial and antifungal potential. researchgate.net In one study, these compounds were highly active against the tested bacterial and fungal strains. researchgate.net For example, compound 5j showed the highest antibacterial activity against Staphylococcus aureus and the highest antifungal activity against Fusarium solani. researchgate.net Similarly, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents were most active against Bacillus subtilis. nih.gov
The following table summarizes the antimicrobial activity of selected N-acyl-morpholine-4-carbothioamide derivatives:
Compound | Target Microorganism | Activity (Zone of Inhibition) | Reference |
5j | Staphylococcus aureus | 10.50 mm | researchgate.net |
5a | Staphylococcus aureus | 9.90 mm | researchgate.net |
5j | Fusarium solani | 18.20 mm | researchgate.net |
Antioxidant Activity of Related Compounds
Research has also explored the antioxidant properties of compounds structurally related to this compound.
N-acyl-morpholine-4-carbothioamides have been shown to possess excellent antioxidant potential. researchgate.net A study on these derivatives revealed that some of them exhibited considerable antioxidant activity. researchgate.net Another class of related compounds, benzimidazole hydrazones, has also been investigated for their antioxidant capabilities. The antioxidant activity of these hydrazones was found to be dependent on the position of hydroxyl groups on the aryl ring, with dihydroxyphenyl and trihydroxyphenyl derivatives showing significant radical scavenging capacity. nih.gov For instance, the introduction of a second hydroxy group at the 4-position increased the antioxidant capacity by about 8-fold compared to the 2-hydroxyphenyl analog. nih.gov
Investigation of Anticancer Activity (e.g., Tetrazole-Hydrazones)
Derivatives of this compound, particularly those incorporating tetrazole and hydrazone moieties, have been a focus of anticancer research. acs.orgresearchgate.net
Tetrazole derivatives are known to exhibit anticancer properties. researchgate.net A new class of tetrazole-hydrazones has been synthesized and evaluated for their anticancer effects against A549 and C6 tumor cell lines. acs.org Certain compounds from this series showed significant anticancer activity. acs.org N-acyl hydrazones, in general, have been identified as having promising anticancer activities with low toxicity. nih.gov For example, a series of novel N-acyl hydrazones exhibited selective antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cells without harming normal cells. nih.gov Hybrid compounds incorporating 1,2,4-triazole-3-thiol and 2-oxindole-hydrazone moieties have also been identified as promising anticancer agents. nih.gov
Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
Tetrazole-hydrazones | A549, C6 | Significant anticancer activity observed for specific derivatives. | acs.org |
N-acyl hydrazones | MCF-7, PC-3 | Selective antiproliferative activity against cancer cells. | nih.gov |
1,2,4-triazole-3-thiol derivatives with hydrazone moiety | Melanoma, Breast, Pancreatic | Moderate cytotoxicity against tested cancer cell lines. | nih.gov |
Antileishmanial Activities of Tetrazole Derivatives
The therapeutic potential of this compound derivatives extends to parasitic diseases like leishmaniasis.
Tetrazole derivatives have been evaluated for their antileishmanial activity. researchgate.net In one study, synthesized tetrazole derivatives showed promising results, with some compounds establishing prominent binding interactions with the key residues of the Trypanosoma cruzi trypanothione reductase (TryR) enzyme, suggesting they could be effective inhibitors. researchgate.net The IC50 values for the antileishmanial activities of three synthesized tetrazole derivatives were reported as 0.166, 10, and 5.0 mg/ml. researchgate.net Research into other heterocyclic compounds, such as benzimidazole derivatives, has also shown potential for developing new antileishmanial agents. mdpi.com
Enzyme Inhibition Studies (e.g., Urease, Serine Hydrolases)
The investigation of this compound and its derivatives as enzyme inhibitors is an active area of research, targeting enzymes implicated in various diseases.
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its activity is a significant factor in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori, leading to conditions such as gastritis and peptic ulcers. The inhibition of urease is a key strategy for treating these infections. While direct studies on this compound are limited, research on structurally related compounds highlights the potential of this scaffold. For instance, N-benzoyl-morpholine-4-carbothioamide, a thiourea derivative of this compound, has been investigated in the context of urease inhibition. researchgate.netdntb.gov.ua Thiourea and its derivatives are a known class of urease inhibitors, suggesting that modifying the benzoyl moiety of this compound to include a carbothioamide group could confer significant inhibitory activity. dntb.gov.ua
Serine Hydrolase Inhibition: Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes, including digestion, blood clotting, and neurotransmission. They are characterized by a key serine residue in their active site. Analogues of this compound, specifically 4H-3,1-benzoxazin-4-ones, are recognized as potent inhibitors of serine hydrolases like human leukocyte elastase and cathepsin G. mdpi.comnih.gov These inhibitors function by acylating the active-site serine. Interestingly, a study noted that under conditions where these benzoxazinones react, this compound itself did not react, indicating that the simple benzamide structure is less susceptible to the ring-opening reactions that confer inhibitory activity in its analogues. mdpi.comnih.gov This highlights the specific structural requirements for effective serine hydrolase inhibition within this class of compounds.
Pharmacokinetic and Pharmacodynamic Considerations of Bioisosteres
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties that can enhance a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. researchgate.netnih.gov The incorporation of a morpholine moiety can improve aqueous solubility, metabolic stability, and bioavailability. researchgate.netthieme-connect.com
Pharmacokinetic (PK) Considerations: Bioisosteric replacement is a key strategy in drug design to fine-tune a molecule's properties. baranlab.org For this compound, both the morpholine and benzoyl moieties can be considered for such modifications.
Morpholine Bioisosteres: The morpholine ring itself is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to optimize basicity and lipophilicity. researchgate.netthieme-connect.com However, the morpholine moiety can be metabolically labile. enamine.netpharmaceutical-business-review.com Therefore, researchers have developed bioisosteres for morpholine, such as spiro-building blocks like 2-oxa-6-azaspiro[3.3]heptane, to improve metabolic stability while retaining desirable properties. Replacing the morpholine ring in this compound with such an analogue could potentially lead to a longer half-life and altered distribution in the body.
Benzoyl Bioisosteres: The benzoyl group can also be replaced to modulate activity. For example, replacing a benzene ring with bioisosteres like cubane or bicyclo[1.1.1]pentane can break planarity, which may improve solubility and pharmacokinetic properties.
Pharmacodynamic (PD) Considerations: The way a drug interacts with its target is its pharmacodynamic profile. In CNS-active compounds, the morpholine ring can enhance potency through specific molecular interactions, act as a scaffold to position other functional groups correctly, or modulate PK/PD properties. acs.org By modifying the this compound structure with bioisosteres, researchers can alter its binding affinity to a target receptor or enzyme, potentially increasing its efficacy or altering its mechanism of action.
Catalytic Applications of Complexes Incorporating Morpholine Derivatives
This compound and its derivatives are utilized in various catalytic processes, both as part of catalytic systems and as substrates in the development of new catalytic methods.
Deoxygenative Reduction of Amides: In the field of base metal catalysis, this compound has been used as a substrate to test the efficacy of new catalysts. For example, a cobalt-based catalytic system was shown to be effective for the hydrosilylation of various amides, including this compound, converting them to the corresponding amines with high efficiency. mdpi.com
Organocatalysis: The compound has also been used as a starting material in the preparation of reagents for organocatalytic reactions. In one instance, this compound was used in the synthesis of an intermediate for an enantioselective organocatalytic Friedel-Crafts alkylation, demonstrating its utility in building more complex chemical structures. core.ac.uk
Oxidative Amidation: Researchers have developed methods for the synthesis of amides from aldehydes and amines. In the development of a copper and N-heterocyclic carbene-catalyzed oxidative amidation process, this compound was synthesized from benzaldehyde and morpholine to demonstrate the reaction's scope and efficiency. thieme-connect.de Similarly, a metal-free, two-step continuous flow system for oxidative amination of alcohols also produced this compound with high yield, highlighting its role as a benchmark product in the development of novel synthetic methodologies. rsc.org
Material Science Applications and Properties
The structural features of morpholine derivatives, including this compound, lend themselves to applications in material science, particularly in the creation of polymers and functional materials.
Hydrogel Synthesis: Hydrogels are crosslinked polymer networks that can absorb large amounts of water. A close analogue of this compound, 4-acryloylmorpholine (4-AcM), is a hydrophilic and non-ionic monomer used to create biocompatible hydrogels. scielo.br These hydrogels, synthesized by copolymerizing 4-AcM with crosslinkers like poly(ethylene glycol) diacrylate (PEG-DA), exhibit porous structures suitable for controlled drug release applications, with ciprofloxacin being one example of a drug studied with these materials. scielo.br The disubstituted amide group in these polymers can act as a hydrogen bond acceptor, influencing the material's properties. scielo.br
Thiourea Derivatives in Materials: N-benzoyl-morpholine-4-carbothioamide, a derivative of this compound, has been studied for its potential in material science. dntb.gov.ua Benzoylthioureas, in general, have diverse applications in material synthesis. researchgate.net The ability of these molecules to form specific crystal structures and engage in intermolecular interactions makes them valuable building blocks for new materials.
Research into Analogue Compounds with Modified Morpholine or Benzoyl Moieties
Modifying the core structure of this compound has led to the development of specialized research compounds with unique applications and biological activities.
4-[4-(azidomethyl)benzoyl]morpholine-2-carboxylic acid
This analogue features two key modifications: a carboxylic acid group on the morpholine ring and an azidomethyl group on the benzoyl ring. Research into related components suggests its potential utility in bioconjugation and peptide chemistry.
Morpholine-2-carboxylic acid moiety: The synthesis of N-Boc-morpholine-2-carboxylic acid is established, providing a key building block for incorporating this modified ring into larger molecules. unimi.it
Azidomethylbenzoyl moiety: The 2-(azidomethyl)benzoyl (AZMB) group has been developed as a protecting group for hydroxyl functions in the chemical synthesis of bioactive molecules like siRNA. researchgate.net The azide group allows for "click chemistry" reactions, a powerful tool for bioconjugation. The related 2-(azidomethyl)-2,4-dimethylmorpholine has been synthesized as an intermediate for creating inhibitors of acetylcholinesterase. acs.org
Combining these functionalities, 4-[4-(azidomethyl)benzoyl]morpholine-2-carboxylic acid represents a bifunctional linker, where the carboxylic acid can be coupled to a molecule of interest and the azide can be used for subsequent attachment to another molecule or surface.
4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine
This compound is part of a broader class of molecules that combine the morpholine ring with a 1,2,4-triazole ring, a heterocycle known for a wide spectrum of pharmacological activities. ajrconline.orgresearchgate.net The 1,2,4-triazole moiety is a bioisostere of the oxadiazole nucleus and is found in drugs with antibacterial, antifungal, anticancer, and anticonvulsant properties. ajrconline.org
Research on closely related structures demonstrates the potential of this combination. For example, a series of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed significant antinociceptive (pain-reducing) effects in animal models. nih.gov This suggests that the combination of morpholine and 1,2,4-triazole rings can be beneficial for developing new therapeutic agents, particularly those targeting the central nervous system. nih.gov The specific substitution pattern in 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine suggests it is being investigated for its potential as a targeted therapeutic agent, leveraging the established biological activities of the triazole scaffold.
4-(2-(phenylacetyl)benzoyl)morpholine
4-(2-(phenylacetyl)benzoyl)morpholine is a complex derivative of this compound that has been noted in chemical catalogs for researchers in early-stage drug discovery. uni.lu Its intricate structure, featuring an additional phenylacetyl group, suggests its potential as a building block for synthesizing more elaborate molecules.
Table 1: Chemical Properties of 4-(2-(phenylacetyl)benzoyl)morpholine
Property | Value |
Molecular Formula | C19H19NO3 uni.lu |
Molecular Weight | 309.368 g/mol uni.lu |
CAS Number | 51107-07-4 uni.lu |
PubChem CID | 3028835 uni.lu |
While detailed research on its specific biological activities is not extensively published, its availability to researchers implies its role as a chemical intermediate. uni.lu The synthesis of such elaborate structures is often a key step in the development of novel therapeutic agents or functional materials.
N-(4-Methoxybenzoyl)morpholine and N-(4-Nitrobenzoyl)morpholine
Substitutions on the benzoyl ring of this compound significantly influence the compound's electronic properties and, consequently, its reactivity and potential applications. The introduction of electron-donating groups, like a methoxy group, or electron-withdrawing groups, like a nitro group, has been a subject of scientific investigation.
N-(4-Methoxybenzoyl)morpholine
Also known as 4-(p-anisoyl)morpholine, this derivative incorporates an electron-donating methoxy group at the para position of the benzoyl ring. This modification can enhance the reactivity of the aromatic ring toward electrophilic substitution and can influence the binding affinity of the molecule to biological targets. Research has included its synthesis and spectroscopic characterization to understand its structural properties.
Table 2: Research Data on N-(4-Methoxybenzoyl)morpholine
Data Type | Findings | Reference |
Synthesis | Synthesized via the reaction of the corresponding benzyl alcohol and morpholine in a continuous flow reactor system. | |
1H NMR (400 MHz, CDCl3) | δ 7.41–7.36 (m, 2H), 6.94–6.89 (m, 2H), 3.84 (d, J = 3.2 Hz, 3H), 3.76–3.54 (m, 8H) | |
13C NMR (101 MHz, CDCl3) | δ 169.43, 159.90, 128.19, 126.32, 112.78, 65.92, 54.35 |
N-(4-Nitrobenzoyl)morpholine
In contrast to the methoxy derivative, N-(4-nitrobenzoyl)morpholine contains a strong electron-withdrawing nitro group. This group deactivates the benzoyl ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack. This property is useful in various synthetic transformations. The synthesis and spectroscopic properties of this compound have also been reported in the scientific literature. Furthermore, related structures like N-(4-nitrobenzoyl)-N',N''-bis(morpholino)phosphoric triamide have been synthesized and used as ligands to form complexes with lanthanide(III) ions, highlighting the utility of the nitrobenzoyl-morpholine scaffold in coordination chemistry.
Table 3: Research Data on N-(4-Nitrobenzoyl)morpholine
Data Type | Findings | Reference |
Synthesis | Prepared through the oxidative amination of the corresponding aromatic alcohol in the presence of TBHP. | |
1H NMR (400 MHz, CDCl3) | δ 8.34–8.26 (m, 2H), 7.62–7.55 (m, 2H), 3.87–3.31 (m, 8H) | |
13C NMR (101 MHz, CDCl3) | δ 167.04, 147.49, 140.41, 127.13, 122.96, 65.73 |
Chemical Compound Information
Methodological Considerations in 4-benzoylmorpholine Research
Analytical Method Validation in Compound Characterization
The accurate characterization of 4-Benzoylmorpholine is fundamental for its use in research. Analytical method validation ensures that the techniques used for its identification and quantification are reliable and reproducible. This compound is utilized in analytical method development and validation, as well as for Quality Control (QC) applications during its synthesis. axios-research.com
One notable application of this compound is as an internal standard (IS) in the development of analytical methods for other compounds. For instance, in a UPLC-MS/MS method for the quantitation of 2,2ʹ-dimorpholinodiethyl ether (DMDEE) in biological matrices, this compound was selected as the most suitable internal standard. nih.gov The selection was based on its superior peak shape, recovery, and sensitivity compared to other potential candidates. nih.gov The chemical structures of DMDEE and this compound are distinct, yet the latter provides the necessary characteristics for a reliable IS in this specific analytical context. nih.gov
It is important to note that for some commercial sources of this compound, particularly those supplied for early discovery research, the supplier may not provide analytical data. In such cases, the responsibility to confirm the product's identity and purity lies with the researcher.
In Vitro Bioassay Methodologies
In vitro bioassays are crucial for evaluating the biological activity of compounds like this compound and its derivatives. These assays can provide insights into a compound's potential as a therapeutic agent or its mechanism of action.
For example, a series of N-acyl-morpholine-4-carbothioamides, which are structurally related to this compound, were synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant properties. researchgate.net The results of these bioassays were promising, identifying some derivatives as lead candidates for RNA inhibition. researchgate.netresearchgate.net These studies often involve determining parameters like the zone of inhibition (ZOI) against various microbial strains. researchgate.netresearchgate.net
In the context of antibody-drug conjugates (ADCs), in vitro cytotoxicity assays are standard. For instance, the cytotoxicity of an ADC can be evaluated on cell lines with varying levels of a target protein. aacrjournals.org Cell viability is typically measured after a specific incubation period, and the half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's potency. aacrjournals.org
Furthermore, antibody-dependent cell-mediated cytotoxicity (ADCC) assays are employed to assess the ability of an antibody-based therapeutic to recruit immune cells to kill target cells. aacrjournals.org These assays often use engineered reporter cell lines that express a receptor like FcγRIIIa and measure the activation of downstream signaling pathways. aacrjournals.org
Docking Simulation for Inhibitory Potential Assessment
Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor. This method is instrumental in assessing the inhibitory potential of compounds like this compound derivatives.
In the study of N-acyl-morpholine-4-carbothioamides, docking simulations were used to investigate their inhibitory potential against RNA. researchgate.netresearchgate.net The simulations provided detailed information about the binding patterns of these compounds within the active site of the RNA target. researchgate.netresearchgate.net The results from these in silico studies helped to identify specific compounds as potential lead candidates for the design of novel antibacterial agents. researchgate.netresearchgate.net The binding mode of the most promising compounds can be visualized in 3D, showing interactions such as hydrogen bonding with the key residues of the target. researchgate.net
Docking studies are not limited to RNA targets. In other research, docking computations were performed to determine the possible interaction sites of tetrazole derivatives with the enzyme Trypanothione Reductase (TryR) from the Leishmania parasite. researchgate.net The results suggested that these compounds have the potential to inhibit the enzyme's catalytic activity. researchgate.net
The general process of docking involves preparing the ligand and receptor structures, running the docking algorithm to generate multiple binding poses, and then using scoring functions to rank these poses. nih.gov The results can then be used to guide further experimental studies.
Crystallographic Data Collection and Refinement Procedures
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule. For this compound and its derivatives, crystallographic data provides definitive proof of their molecular conformation and intermolecular interactions in the solid state.
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) with the number 926699. indiamart.comnih.gov The structure of a this compound substituted tetrazole has also been confirmed by X-ray crystallographic determination. acs.org
The general procedure for X-ray crystallography involves growing single crystals of the compound, collecting diffraction data using an X-ray diffractometer, solving the structure using direct or Patterson methods, and refining the structural model against the experimental data. Data reduction and absorption correction are applied to the collected data. The quality of the final structure is assessed using various crystallographic metrics. elifesciences.org For instance, in the structural analysis of N-Benzoyl-morpholine-4-carbothioamides, single crystal X-ray analysis revealed that the compounds crystallized in a monoclinic system with the space group P21/c. researchgate.net Hirshfeld surface analysis is often used in conjunction with crystallography to visualize and quantify intermolecular interactions within the crystal lattice. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of this compound and its derivatives often requires careful optimization of reaction conditions to maximize yield and selectivity.
One synthetic route to a this compound substituted tetrazole involved a one-pot reaction of a diazonium salt with an amidine. acs.org This method was found to be efficient, with the desired product obtained in a 74% yield. acs.org The reaction conditions were amenable to a range of functional groups. acs.org
In another example, the synthesis of β-aminoketones through a copper-catalyzed electrophilic amination of cyclopropanols used O-benzoyl-morpholine as a reactant. nih.gov The optimization of this reaction involved screening different copper catalysts (CuI, CuCl, CuBr), solvents (THF, toluene, DCE, MeCN), and reaction temperatures. nih.gov It was found that CuBr in MeCN at 50 °C provided the highest yield of the desired product. nih.gov The stoichiometry of the reactants was also varied to improve the yield. nih.gov
The deoxygenative hydrogenation of tertiary amides, including N-benzoyl morpholine derivatives, has been achieved using a ruthenium-N-heterocyclic carbene (Ru-NHC) catalyst. rsc.org The reaction conditions were optimized by testing different silanes as the reducing agent and varying the catalyst and solvent. rsc.org Phenylsilane was found to be the most effective reducing agent, and the reaction proceeded with good yields for a variety of substituted benzamides. rsc.org
The photocatalytic oxidation of benzyl alcohol in the presence of morpholine to produce this compound has also been reported using gold-doped SiO2 as a photocatalyst. researchgate.net
Q & A
Q. What are the standard methods for synthesizing and characterizing 4-Benzoylmorpholine in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between morpholine and benzoyl chloride derivatives. Characterization relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example:
- 1H NMR (400 MHz, CDCl3) : δ 7.30 (s, 5H, aromatic), 3.57 (s, 8H, morpholine ring) .
- 13C NMR (101 MHz, CDCl3) : δ 170.01 (carbonyl), 135.10–126.80 (aromatic carbons), 66.52–42.28 (morpholine carbons) .
- HRMS : Observed [M+H]+ at m/z 192.1022 (calculated 192.1019 for C11H13NO2) .
Q. Table 1: Key NMR Assignments
Proton/Carbon Type | Chemical Shift (δ) | Assignment |
---|---|---|
Aromatic H | 7.30 ppm | 5H |
Morpholine H | 3.57 ppm | 8H |
Carbonyl C | 170.01 ppm | C=O |
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : this compound serves as a precursor in oxidation reactions. For instance, RuO4-mediated oxidation targets the N-α position, yielding amides or dioxygenated products. This reactivity is exploited in mechanistic studies of tertiary amine functionalization .
Advanced Research Questions
Q. How can researchers analyze the regioselectivity of RuO4-mediated oxidation of this compound?
- Methodological Answer : Regioselectivity is determined using isotopic labeling and kinetic studies . Evidence from RuO4 reactions indicates preferential oxidation at the morpholine ring’s N-α position due to electronic and steric factors. Advanced techniques like DFT calculations can model transition states to validate experimental outcomes .
Q. How do machine learning models enhance the prediction of C–H bond dissociation enthalpies (BDEs) in this compound?
- Methodological Answer : Hybrid semi-empirical quantum mechanical/machine learning (SQM/ML) models integrate structural descriptors (e.g., bond lengths, electron densities) with experimental BDE data. For this compound, these models achieve accuracy comparable to CBS-QB3 methods, enabling rapid screening of reactive sites (e.g., C–H bonds adjacent to the morpholine ring) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions arise from dynamic molecular conformations or crystal packing effects. To resolve discrepancies:
- Cross-validate X-ray crystallography data (e.g., bond angles like O2–C14–C13 = 111.06(19)°) with solid-state NMR .
- Use molecular dynamics simulations to assess flexibility in solution vs. rigid crystal structures.
- Apply systematic error analysis frameworks from qualitative research to identify biases in data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.